

Technical Guide: N,N-dibutyl-2-chloropyridin-4-amine

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Compound of Interest

Compound Name: *N,N-dibutyl-2-chloropyridin-4-amine*

Cat. No.: *B1474469*

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The target compound, **N,N-dibutyl-2-chloropyridin-4-amine**, is not a widely cataloged substance with a dedicated CAS number in major chemical databases. This guide, therefore, focuses on the synthesis of this compound from its readily available precursor, 4-Amino-2-chloropyridine (CAS: 14432-12-3). The experimental protocols provided are proposed methodologies based on established chemical principles for N-alkylation of aminopyridines.

Introduction

N,N-dibutyl-2-chloropyridin-4-amine is a dialkylated derivative of 4-Amino-2-chloropyridine. While specific data for the N,N-dibutyl derivative is scarce, its synthesis can be achieved through standard organic chemistry transformations. This document provides a technical overview of the starting material and proposes two primary synthetic routes for obtaining the target compound: direct N-alkylation and reductive amination. These methods are presented with detailed hypothetical experimental protocols to guide researchers in the laboratory synthesis of this and similar compounds.

Physicochemical Data

Quantitative data for the starting material is summarized below, along with predicted data for the final product.

Table 1: Physicochemical Properties of 4-Amino-2-chloropyridine

Property	Value	Citations
CAS Number	14432-12-3	[1][2]
Molecular Formula	C ₅ H ₅ ClN ₂	[1][2]
Molecular Weight	128.56 g/mol	[2]
Appearance	White to light yellow crystalline powder	[1][3]
Melting Point	90-94 °C	[3]
Boiling Point	153 °C at 5 mmHg	[4]
Solubility	Sparingly soluble in water; soluble in ethanol, methanol, and acetone.	[1][3]
pKa	4.73 ± 0.30 (Predicted)	[1]

Table 2: Predicted Physicochemical Properties of N,N-dibutyl-2-chloropyridin-4-amine

Property	Value
CAS Number	Not available
Molecular Formula	C ₁₃ H ₂₁ ClN ₂
Molecular Weight	240.77 g/mol
Appearance	Expected to be a liquid or low-melting solid
Boiling Point	Not available
Solubility	Expected to be soluble in common organic solvents

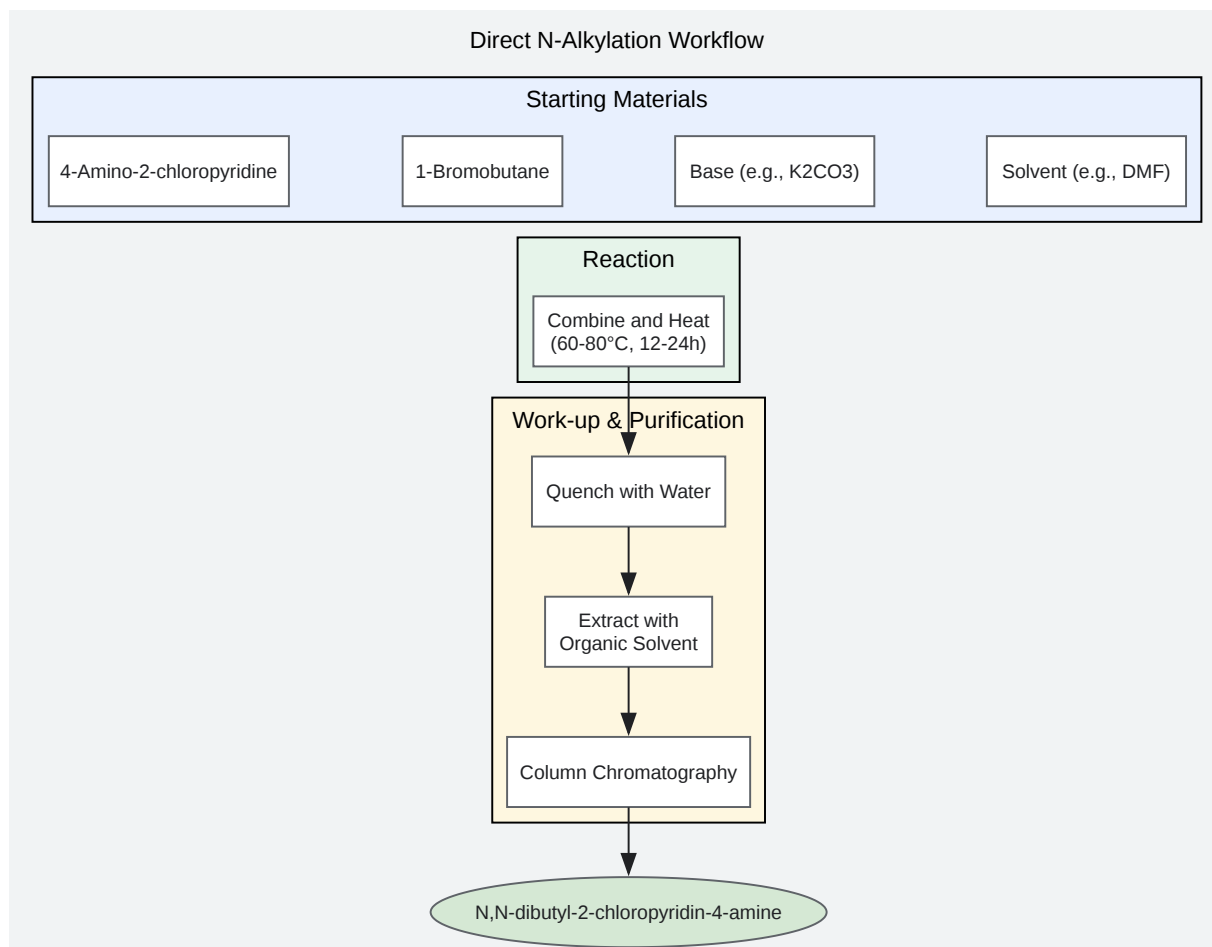
Proposed Synthetic Routes and Experimental Protocols

Two plausible methods for the synthesis of **N,N-dibutyl-2-chloropyridin-4-amine** are detailed below.

Route 1: Direct N-Alkylation

This approach involves the direct alkylation of the amino group of 4-Amino-2-chloropyridine with a suitable butylating agent, such as 1-bromobutane, in the presence of a base to neutralize the hydrobromic acid byproduct.

- **Reaction Setup:** To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-Amino-2-chloropyridine (1.0 eq.).
- **Solvent and Base:** Add a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, followed by a non-nucleophilic base (e.g., potassium carbonate or sodium hydride, 2.5 eq.).
- **Addition of Alkylating Agent:** While stirring the suspension under a nitrogen atmosphere, add 1-bromobutane (2.2 eq.) dropwise at room temperature.
- **Reaction Conditions:** Heat the reaction mixture to 60-80 °C and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- **Work-up:** After completion, cool the reaction mixture to room temperature and quench with water.
- **Extraction:** Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.



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Caption: Synthetic workflow for the direct N-alkylation of 4-Amino-2-chloropyridine.

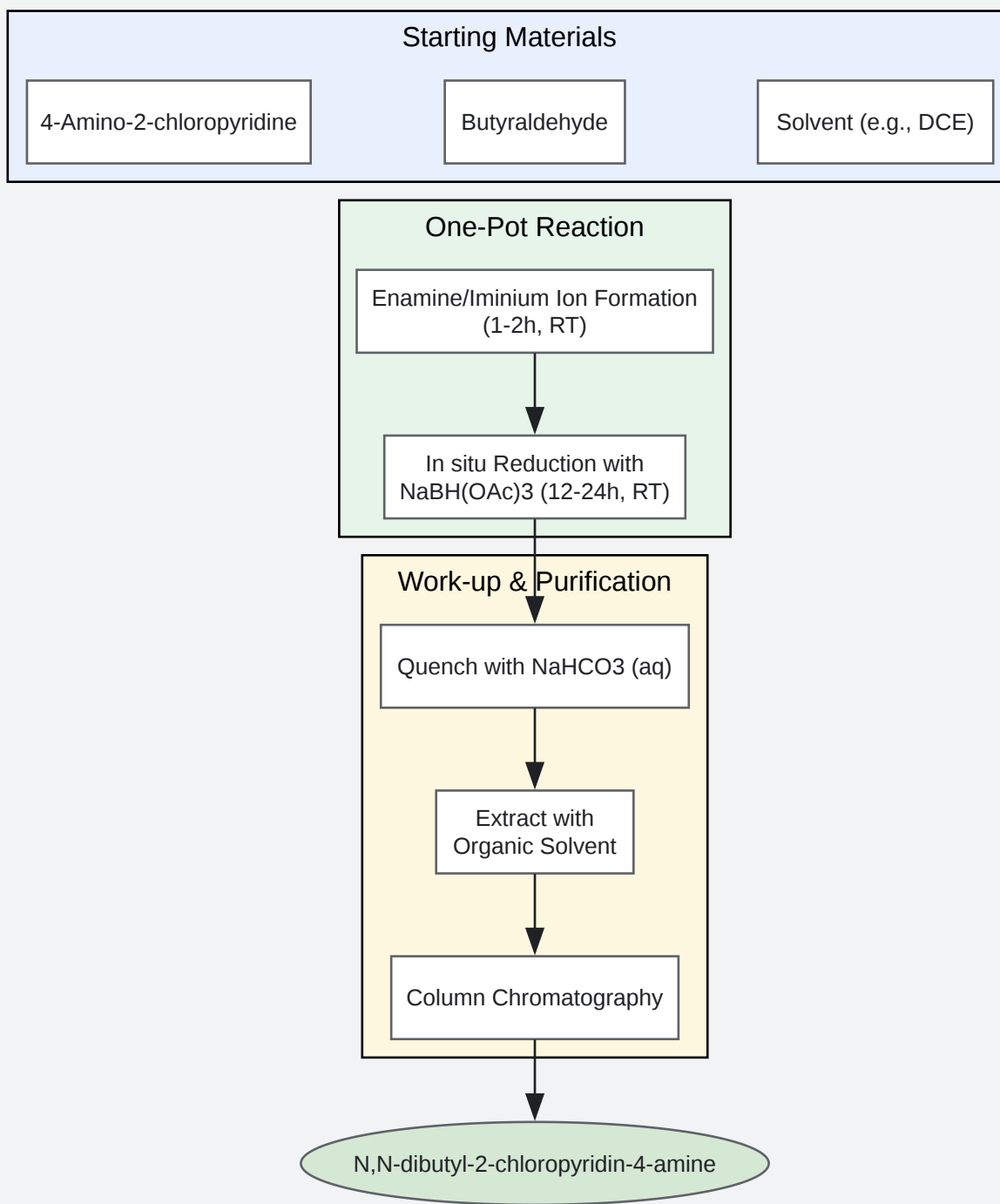
Route 2: Reductive Amination

Reductive amination is a two-step, one-pot reaction that first involves the formation of an enamine or iminium ion from the reaction of 4-Amino-2-chloropyridine with butyraldehyde. This intermediate is then reduced in situ by a selective reducing agent to yield the desired N,N-

dibutylated product. This method can offer higher selectivity and milder reaction conditions.^[5]
^[6]

- **Reaction Setup:** In a round-bottom flask, dissolve 4-Amino-2-chloropyridine (1.0 eq.) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).^[7]
- **Aldehyde Addition:** Add butyraldehyde (2.2 eq.) to the solution.
- **Formation of Intermediate:** If necessary, a catalytic amount of acetic acid can be added to facilitate the formation of the enamine/iminium intermediate. Stir the mixture at room temperature for 1-2 hours.
- **Reduction:** Add a mild reducing agent such as sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$, 2.5 eq.) portion-wise to the reaction mixture.^[7]
- **Reaction Conditions:** Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC or GC-MS.
- **Work-up:** Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
- **Extraction:** Extract the product with an organic solvent (e.g., dichloromethane) and wash the combined organic layers with brine.
- **Purification:** Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.

Reductive Amination Workflow



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